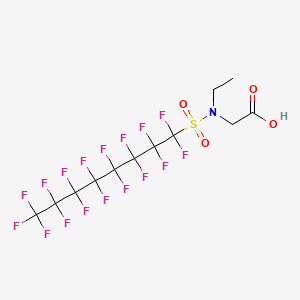
乙基全氟辛基磺酰胺
描述
2-(N-乙基全氟辛烷磺酰胺基)乙酸是一种全氟烷基物质,以其独特的化学结构和性质而闻名。该化合物以存在全氟辛烷链为特征,赋予其显着的疏水性和疏油性。 它已被鉴定为各种环境样本中的污染物,包括废水 .
科学研究应用
2-(N-乙基全氟辛烷磺酰胺基)乙酸在科学研究中有几个应用:
环境研究: 它被用作研究环境中全氟烷基物质污染和持久性的标记物。
毒理学: 研究其对人体健康的影响,特别是其对甲状腺激素水平和生殖结果的影响.
分析化学: 用作各种基质中全氟烷基物质定量和分析的参考物质.
工业应用: 用于生产表面活性剂、粘合剂和其他特种化学品.
5. 作用机理
2-(N-乙基全氟辛烷磺酰胺基)乙酸的作用机制涉及其与生物分子的相互作用,导致细胞过程发生改变。 它与母体和胎儿游离甲状腺素血浆水平降低有关,表明其可能具有内分泌干扰作用 . 该化合物可能与甲状腺激素受体和转运蛋白相互作用,从而破坏正常的激素平衡。
作用机制
Target of Action
EtFOSAA, also known as N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine, primarily targets the mitochondria . The mitochondria play a crucial role in cellular energy production, and disruption of their function can lead to significant cellular dysfunction .
Mode of Action
EtFOSAA interacts with its mitochondrial targets by inducing the mitochondrial permeability transition (MPT) . This process involves the opening of pores in the mitochondrial membrane, which can disrupt the normal functioning of the mitochondria . The induction of MPT by EtFOSAA leads to mitochondrial swelling, the release of cytochrome c, inhibition of uncoupled mitochondrial respiration, and reactive oxygen species (ROS) generation . All these effects are inhibited by cyclosporin-A, a known inhibitor of MPT .
Biochemical Pathways
The induction of MPT by EtFOSAA disrupts mitochondrial bioenergetics . This disruption can occur through three distinct mechanisms: protonophoric uncoupling of mitochondrial respiration, induction of the MPT, or a nonselective increase in membrane permeability . The sequence of events is initiated by the induction of the MPT, which causes the release of cytochrome c as well as other cofactors leading to inhibition of respiration and ROS generation .
Pharmacokinetics
It is known that etfosaa can be detected in the roots of various plant species This suggests that EtFOSAA can be absorbed and distributed within these organisms
Result of Action
The action of EtFOSAA results in mitochondrial dysfunction, which is compounded by the ensuing oxidative injury . This can lead to significant cellular dysfunction and potentially cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of EtFOSAA. For example, the presence of EtFOSAA in the roots of various plant species suggests that it can be taken up from the soil . Furthermore, the degradation rate of EtFOSAA in the plant microcosm varies, being higher in the presence of plants compared to without plants . This suggests that the presence of plants and possibly other environmental factors can influence the stability and action of EtFOSAA.
生化分析
Biochemical Properties
N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic and electrostatic interactions. The compound’s fluorinated tail allows it to interact with hydrophobic regions of proteins and enzymes, potentially altering their conformation and activity. For example, N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can interact with membrane-bound enzymes, affecting their function and stability .
Cellular Effects
N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s surfactant properties enable it to disrupt cell membranes, leading to changes in membrane fluidity and permeability. This disruption can impact cell signaling pathways by altering the localization and function of membrane-bound receptors and enzymes. Additionally, N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine is known for its high chemical stability, which allows it to persist in the environment and biological systems for extended periods. Over time, the compound may undergo degradation, leading to the formation of metabolites with different biochemical properties. Long-term exposure to N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can result in cumulative effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. In animal studies, threshold effects have been observed, where a specific dosage level triggers noticeable biochemical and cellular changes. Additionally, high doses of N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the compound’s bioavailability, distribution, and elimination from the body. N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can also affect metabolic flux and metabolite levels, potentially altering cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can influence the compound’s localization and accumulation in specific tissues and organs. N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine’s distribution within the body can affect its overall biochemical and cellular effects .
Subcellular Localization
The subcellular localization of N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can localize to the endoplasmic reticulum, mitochondria, or lysosomes, where it can interact with specific enzymes and proteins. These interactions can influence the compound’s biochemical properties and cellular effects .
准备方法
反应条件通常需要使用有机溶剂和控制温度以确保所需的产物产率 . 工业生产方法可能涉及大型反应器和连续流动工艺,以优化效率和产量。
化学反应分析
2-(N-乙基全氟辛烷磺酰胺基)乙酸会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成磺酸衍生物。
还原: 还原反应可能产生胺衍生物。
取代: 磺酰胺基团可以发生亲核取代反应,通常使用氢氧化钠或碳酸钾等试剂。
相似化合物的比较
2-(N-乙基全氟辛烷磺酰胺基)乙酸以其特定的全氟辛烷链和乙基磺酰胺基团而独一无二。类似的化合物包括:
全氟辛烷磺酸 (PFOS): 缺少乙基和甘氨酸部分。
全氟辛酸 (PFOA): 含有羧酸基团而不是磺酰胺基团。
N-乙基全氟辛烷磺酰胺 (N-EtFOSE): 结构类似,但没有乙酸部分.
这些化合物共享一些化学性质,但在具体的应用和生物效应方面有所不同。
属性
IUPAC Name |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F17NO4S/c1-2-30(3-4(31)32)35(33,34)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-3H2,1H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRXVVGETMYFIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17SO2N(C2H5)CH2COOH, C12H8F17NO4S | |
| Record name | EtFOSAA | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062760 | |
| Record name | 2-(N-Ethylperfluorooctanesulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2991-50-6 | |
| Record name | 2-(N-Ethylperfluorooctanesulfonamido)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2991-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(N-Ethylperfluorooctanesulfonamido)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002991506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-ethyl-N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(N-Ethylperfluorooctanesulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(N-ETHYLPERFLUOROOCTANESULFONAMIDO)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IT4R503EPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main environmental concerns regarding EtFOSAA?
A: EtFOSAA is an environmentally persistent chemical, meaning it doesn't easily break down in the environment. [, , , , ]. This persistence allows it to accumulate in various environmental compartments, including water, sediment, and biota [, , ]. Furthermore, EtFOSAA can transform into other persistent chemicals, like PFOS, posing additional environmental risks [, , , ].
Q2: Has EtFOSAA been found in the environment?
A: Yes, EtFOSAA has been detected in various environmental matrices, including sediments, sludge, surface water, and even tap water from different countries [, , , , ]. Its presence in these diverse environments highlights its widespread distribution and potential for ecological impact.
Q3: Is there evidence of EtFOSAA accumulating in living organisms?
A: Yes, EtFOSAA can bioaccumulate in aquatic organisms, as demonstrated by studies on the oligochaete Lumbriculus variegatus []. This bioaccumulation potential raises concerns about the transfer and potential magnification of EtFOSAA throughout the food web.
Q4: How is EtFOSAA typically measured in environmental and biological samples?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common technique for analyzing EtFOSAA in various matrices, including serum, plasma, water, and sediment [, , , ]. This highly sensitive and selective method allows for the quantification of EtFOSAA even at trace levels.
Q5: Are there analytical methods to assess the total burden of EtFOSAA precursors?
A: Yes, the total oxidizable precursor (TOP) assay, often modified for improved accuracy, is used to estimate the total amount of PFAS precursors, including EtFOSAA, in a sample [, ]. This assay involves oxidizing the precursors to perfluoroalkyl carboxylic acids (PFCAs), which can be readily measured, providing valuable information about the potential PFAS load.
Q6: Can analytical methods differentiate between different PFAS precursors, including EtFOSAA?
A: Yes, advanced analytical techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (LC-MS/MS) can differentiate between various PFAS precursors, including EtFOSAA, based on their unique fragmentation patterns and retention times [, ].
Q7: What is known about the biotransformation of EtFOSAA?
A: Studies have shown that EtFOSAA can be biotransformed into PFOS and other PFOS precursors, such as PFOSA [, ]. This biotransformation process can occur in various organisms, including bacteria and rats, highlighting the potential for EtFOSAA to contribute to the overall PFOS burden in the environment and living organisms.
Q8: How does the structure of EtFOSAA relate to its environmental persistence and bioaccumulation potential?
A: The perfluorinated alkyl chain in EtFOSAA, with its strong carbon-fluorine bonds, contributes significantly to its resistance to degradation [, , , ]. This structural feature makes it challenging for natural degradation processes to break down EtFOSAA effectively, leading to its persistence in the environment. Furthermore, the hydrophobic nature of the perfluorinated chain enhances its affinity for organic matter in sediments and biota, promoting its bioaccumulation potential [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,4]Triazolo[1,5-a]pyrimidine](/img/structure/B1205233.png)


![6-imino-N,13-dimethyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1205238.png)


![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)
![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)






